
beta-Sitosterol 3-Tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Sitosterol 3-Tosylate: is a derivative of beta-sitosterol, a phytosterol commonly found in plants. Beta-sitosterol is structurally similar to cholesterol and is known for its potential health benefits, including reducing cholesterol levels and supporting prostate health . The tosylate group, derived from p-toluenesulfonic acid, is often used in organic synthesis as a good leaving group, facilitating various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol 3-tosylate typically involves the tosylation of beta-sitosterol. This process includes the reaction of beta-sitosterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve the same tosylation reaction, optimized for scale. This might include the use of continuous flow reactors to improve efficiency and yield.
化学反应分析
Types of Reactions: Beta-sitosterol 3-tosylate can undergo various chemical reactions, primarily due to the presence of the tosylate group, which is a good leaving group. The compound can participate in:
Nucleophilic Substitution Reactions: The tosylate group can be replaced by nucleophiles such as halides, amines, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol, and sodium methoxide (NaOMe) in methanol.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are typically used.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include beta-sitosterol derivatives with halides, ethers, or amines.
Elimination Reactions: The major product is usually an alkene derivative of beta-sitosterol.
科学研究应用
Chemistry: Beta-sitosterol 3-tosylate is used as an intermediate in the synthesis of various bioactive compounds. Its reactivity makes it valuable in organic synthesis for creating complex molecules .
Biology and Medicine: Research into beta-sitosterol and its derivatives, including this compound, has shown potential in reducing cholesterol levels, supporting prostate health, and exhibiting anti-inflammatory properties .
Industry: In the food industry, beta-sitosterol is used as a food additive to reduce cholesterol absorption. Its derivatives, including this compound, may find applications in developing functional foods and nutraceuticals .
作用机制
Beta-sitosterol 3-tosylate exerts its effects primarily through its structural similarity to cholesterol. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body . Additionally, beta-sitosterol has been shown to modulate inflammatory pathways, which may contribute to its health benefits .
相似化合物的比较
Campesterol: Another phytosterol with similar cholesterol-lowering properties.
Stigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
Uniqueness: Beta-sitosterol 3-tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in chemical synthesis. This makes it a valuable intermediate for creating a variety of bioactive compounds .
属性
分子式 |
C36H56O3S |
|---|---|
分子量 |
568.9 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H56O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-10,13-15,24,26-27,29,31-34H,8,11-12,16-23H2,1-7H3/t26-,27-,29+,31+,32-,33+,34+,35+,36-/m1/s1 |
InChI 键 |
NNNQQJYPSLYJBA-UNKKZNOASA-N |
手性 SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C |
规范 SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


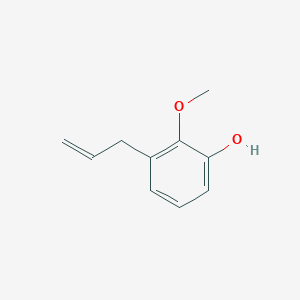
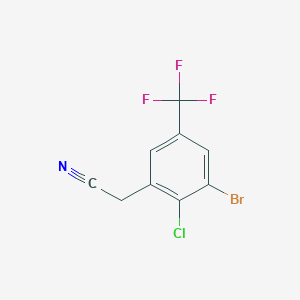
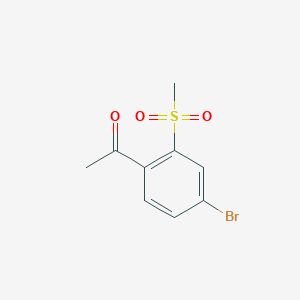
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
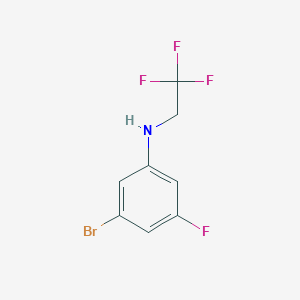


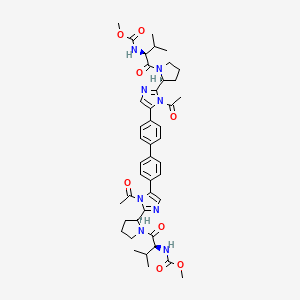
![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)

